5-Amino-4,6-bis(dimethylamino)pyrimidine
Description
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
4-N,4-N,6-N,6-N-tetramethylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-12(2)7-6(9)8(13(3)4)11-5-10-7/h5H,9H2,1-4H3 |
InChI Key |
MIUXDILBHMIPRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)N(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxygen-Substituted Pyrimidines: Methoxy and Hydroxy Groups
Example Compounds :
- 2-Amino-4,6-dimethoxypyrimidine
- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate
Key Differences :
- Hydrogen Bonding: Methoxy (–OCH₃) and hydroxy (–OH) groups act as hydrogen bond acceptors or donors, respectively. For instance, 2-amino-4,6-dimethoxypyrimidine forms fused-ring chains via O–H···N bonds , while the dihydroxy derivative (N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide) exhibits extensive O–H···O/N interactions in its crystal lattice .
- Electronic Effects: Methoxy groups donate electrons via resonance but are weaker than dimethylamino groups. This results in reduced electron density on the pyrimidine ring compared to 5-amino-4,6-bis(dimethylamino)pyrimidine.
Table 1: Hydrogen Bonding Patterns in Oxygen-Substituted Pyrimidines
| Compound | Hydrogen Bonding Features | Reference |
|---|---|---|
| 2-Amino-4,6-dimethoxypyrimidine | Chains of fused rings via O–H···N interactions | |
| N-(2-Amino-4,6-dihydroxy...) | O–H···O/N networks stabilizing dihydrate form |
Halogen-Substituted Pyrimidines
Example Compounds :
- 5-Bromo-4,6-dimethoxypyrimidine
- 2-Amino-5-bromo-4-methoxypyrimidine
Key Differences :
- Electron-Withdrawing Effects: Halogens (e.g., Br) reduce the pyrimidine ring’s electron density, contrasting sharply with the electron-rich nature of this compound. This impacts reactivity in cross-coupling reactions and pharmacological activity .
- Applications: Bromo-substituted pyrimidines are intermediates in drug synthesis (e.g., antiviral agents), whereas dimethylamino-substituted derivatives may prioritize solubility or charge transfer in materials .
Amino-Substituted Pyrimidines
Example Compounds :
- 5-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-bis(N-pyrrolidino)pyrimidine
Key Differences :
- Substituent Flexibility: The dimethylamino groups in this compound introduce steric bulk compared to simpler amino groups. This affects molecular packing and interaction with biological targets.
- Pharmacological Relevance: Pyrimidines with amino groups exhibit antifungal, antibacterial, and antitumor activities . The dimethylamino groups may enhance membrane permeability or modulate enzyme binding compared to unsubstituted amino analogs.
Conjugated Systems: Styryl and Donor-Acceptor (D–A–D) Structures
Example Compound :
- 2-Butylsulfanyl-4,6-bis[(E)-4-(dimethylamino)styryl]pyrimidine
Key Differences :
- Electronic Structure: The title compound features a D–A–D framework, where the pyrimidine core acts as an electron acceptor (A), and 4-(dimethylamino)styryl groups serve as donors (D) . In contrast, this compound lacks extended conjugation but retains strong electron-donating capacity.
- Crystal Packing: The styryl derivative shows minimal directional interactions beyond van der Waals forces, while the dimethylamino groups in the target compound may facilitate hydrogen bonding or charge transfer in co-crystals .
Table 2: Electronic Properties of Pyrimidine Derivatives
Preparation Methods
Starting Material and Initial Halogenation
The most widely documented method begins with 4,6-dichloro-5-nitropyrimidine, a commercially available precursor. This compound undergoes nucleophilic substitution with dimethylamine to replace the chlorine atoms at positions 4 and 6. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C, with excess dimethylamine (5–10 equivalents) to ensure complete substitution.
Reaction Scheme:
Nitro-Group Reduction
The intermediate 4,6-bis(dimethylamino)-5-nitropyrimidine is subsequently reduced to the target amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol or methanol achieves near-quantitative conversion. Alternative reductants like ammonium formate in the presence of Pd/C have also been reported, though with marginally lower yields (75–85%).
Critical Parameters:
Alternative Pathways via Chloropyrimidine Derivatives
Vilsmeier–Haack–Arnold Reagent-Mediated Chlorination
A modified approach involves the use of the Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) to convert hydroxyl groups to chlorides. For example, 2-amino-4,6-dihydroxypyrimidine can be treated with this reagent to yield 2-amino-4,6-dichloropyrimidine, which is then subjected to dimethylamination. While this method is less direct, it offers flexibility for introducing diverse substituents at the 5-position.
Optimization Insights:
Bromination-Amination Sequences
Patent CN105315259A discloses a bromination-amination strategy for analogous pyrimidines. Here, 5-bromo-4,6-dichloropyrimidine is reacted with dimethylamine in tetrahydrofuran (THF) at 0–5°C, followed by nitro-group reduction. Though applicable to the target compound, this method introduces additional steps, reducing overall efficiency (yield: 65–70%).
Comparative Analysis of Synthetic Routes
Yield and Scalability
The classical nitro-reduction route outperforms alternatives in both yield (90% vs. 65–85%) and scalability. Large-scale batches (>1 kg) maintain consistency when using Pd/C hydrogenation, whereas bromination-amination suffers from solvent recovery challenges.
Byproduct Formation
Minor byproducts like 4-dimethylamino-6-chloro-5-aminopyrimidine arise in chlorination-heavy methods due to incomplete substitution. These are mitigated by using excess dimethylamine and prolonged reaction times.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial Applications and Modifications
Q & A
Q. What are the recommended methods for synthesizing 5-Amino-4,6-bis(dimethylamino)pyrimidine?
Synthesis typically involves nucleophilic substitution or amination reactions on pyrimidine scaffolds. For example, substituting halogen or methoxy groups (e.g., in 4,6-dichloro- or 4,6-dimethoxypyrimidine derivatives) with dimethylamine under controlled conditions. Purification methods include column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Characterization via NMR (1H/13C) and HPLC is critical to confirm purity and structure .
Q. How should researchers safely handle and store this compound in laboratory settings?
Follow protocols for similar aminopyrimidines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In airtight containers under inert gas (e.g., argon), away from moisture and light at 2–8°C.
- Disposal : Neutralize with dilute acid/base and dispose via hazardous waste protocols. Refer to safety data sheets (SDS) for analogous compounds (e.g., 4,6-diaminopyrimidine) for guidance .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Identify substituent patterns (e.g., dimethylamino groups at C4 and C6) and amine protons.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
- IR Spectroscopy : Detect N-H stretches (3100–3500 cm⁻¹) and C-N vibrations.
Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects and transition states.
- Software Tools : Gaussian, ORCA, or VASP for energy minimization; validate predictions with experimental kinetic data.
Virtual screening can optimize reaction conditions (e.g., solvent polarity, temperature) before lab trials .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a ligand in coordination chemistry?
- Systematic Variation : Adjust metal-to-ligand ratios, solvents (e.g., DMF vs. THF), and pH.
- Analytical Monitoring : Use in-situ techniques like UV-Vis or Raman spectroscopy to track complexation.
- By-product Analysis : Employ LC-MS or TLC to identify side products (e.g., hydrolysis intermediates).
Compare findings with structurally similar ligands (e.g., 4-amino-5-methylpyrimidine) to isolate steric/electronic factors .
Q. What challenges arise in scaling up synthesis while maintaining purity for material science applications?
- Heat Management : Exothermic amination steps require jacketed reactors for temperature control.
- Purification at Scale : Replace column chromatography with continuous distillation or membrane filtration (e.g., nanofiltration for solvent recovery).
- Side Reactions : Optimize stoichiometry to minimize dimerization or over-alkylation. Reference CRDC guidelines for reactor design and separation technologies .
Q. How does the electronic environment of this compound influence its behavior in catalytic systems?
- Hammett Analysis : Correlate substituent effects (σ values of dimethylamino groups) with catalytic activity.
- Electrochemical Studies : Cyclic voltammetry to assess redox activity.
- Theoretical Models : Use frontier molecular orbital (FMO) theory to predict interactions with metal centers. Cross-reference with studies on analogous ligands (e.g., 2-aminopyrimidines) .
Methodological Guidance
Q. What experimental design principles apply to studying the compound’s stability under varying pH conditions?
- Buffered Solutions : Test stability in phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
- Kinetic Profiling : Use HPLC to quantify degradation products over time.
- Temperature Dependence : Apply Arrhenius equation to extrapolate shelf-life under storage conditions. Reference safety protocols for handling reactive intermediates .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Round-Robin Testing : Collaborate with independent labs to replicate synthesis.
- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., reaction time, catalyst loading).
- Data Management : Employ LIMS (Laboratory Information Management Systems) to track batch-to-batch variability .
Q. What strategies mitigate air-sensitive degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
